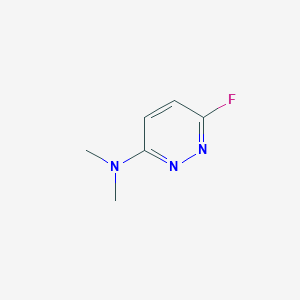

6-Fluoro-N,N-dimethylpyridazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8FN3 |

|---|---|

Molecular Weight |

141.15 g/mol |

IUPAC Name |

6-fluoro-N,N-dimethylpyridazin-3-amine |

InChI |

InChI=1S/C6H8FN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3 |

InChI Key |

JDESAEDRUVDUCF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro N,n Dimethylpyridazin 3 Amine

Strategic Precursor Design and Synthesis

The synthesis of a specifically substituted heterocycle like 6-Fluoro-N,N-dimethylpyridazin-3-amine relies heavily on the logical design and availability of key precursors. A common and effective strategy involves the stepwise functionalization of a pre-formed pyridazine (B1198779) core.

One of the most valuable precursors for this target molecule is 3-amino-6-chloropyridazine . This intermediate can be synthesized from the commercially available 3,6-dichloropyridazine through a regioselective nucleophilic aromatic substitution with ammonia. nbinno.comgoogle.com The reaction is typically performed at elevated temperatures using aqueous ammonia or ammonia in an alcohol solvent. nbinno.comgoogle.com The differential reactivity of the two chlorine atoms allows for the preferential substitution at the 3-position. From 3-amino-6-chloropyridazine, a subsequent halogen exchange (Halex) reaction can be employed to replace the chlorine atom with fluorine, yielding 3-amino-6-fluoropyridazine , a direct precursor to the final compound.

An alternative approach involves starting with a perfluorinated heterocycle. Precursors like tetrafluoropyridazine are highly reactive towards nucleophilic displacement. dur.ac.uk This high reactivity allows for sequential and controlled introduction of different nucleophiles. A plausible strategy would involve an initial reaction with dimethylamine, followed by a second nucleophilic substitution with another amine or ammonia, leveraging the modulating effect of the first substituent on the remaining fluorine atoms.

A third strategy builds the ring from acyclic precursors. This involves the condensation of 1,4-dicarbonyl compounds with hydrazine, a foundational method for creating the pyridazine core. dur.ac.uk For the target molecule, this would necessitate a fluorinated 1,4-dicarbonyl precursor, the synthesis of which adds complexity but offers a ground-up construction of the desired scaffold.

Novel Reaction Pathways and Method Development for Pyridazine Core Formation

The construction of the pyridazine ring is a critical step for which numerous classical and modern methods have been developed. These pathways offer diverse entry points to the pyridazine system, accommodating a wide range of functional groups.

A prominent and innovative method is the inverse-electron-demand aza-Diels-Alder reaction. organic-chemistry.org This approach has been successfully used for the highly regioselective synthesis of 6-aryl-pyridazin-3-amines. acs.org The reaction typically involves the [4+2] cycloaddition of an electron-deficient 1,2,3-triazine (acting as the diene) with an electron-rich 1-propynylamine (as the dienophile). organic-chemistry.orgacs.org This pathway is notable for proceeding under neutral, metal-free conditions, offering a sustainable alternative to many catalytic methods. organic-chemistry.org

The classical and most fundamental route to the pyridazine core is the cyclocondensation of 1,4-dicarbonyl compounds (or their synthetic equivalents) with hydrazine or its derivatives. dur.ac.ukyoutube.com This reaction forms the N-N bond and closes the six-membered ring in a single, efficient step. The versatility of this method lies in the wide availability of substituted 1,4-dicarbonyls, which allows for the direct incorporation of desired substituents into the pyridazine ring.

Other cycloaddition strategies have also been developed. For instance, [3+2] cycloaddition reactions using diazo compounds have been employed to create functionalized pyridazines, including those containing fluorine. mdpi.comrsc.org Additionally, [4+2] annulation reactions between diverse partners, such as ketene N,S-acetals and N-tosylhydrazones, provide access to trisubstituted pyridazines. organic-chemistry.org These varied methodologies provide a rich toolbox for chemists to construct the pyridazine core with the specific substitution patterns required for complex targets.

Regioselective and Stereoselective Synthetic Approaches to this compound

Achieving the correct placement of substituents on the pyridazine ring is paramount for the synthesis of a specific isomer like this compound. Regioselectivity can be engineered either during the ring-forming reaction or through the controlled, sequential functionalization of a symmetric precursor.

The aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines stands out for its high degree of regiocontrol, directly yielding 6-substituted-pyridazin-3-amines. acs.orgorganic-chemistry.org The reaction's regioselectivity is governed by the electronic and steric properties of the reacting partners, favoring a specific orientation of the diene and dienophile during the cycloaddition. organic-chemistry.org This method allows for the direct construction of the desired 3,6-disubstituted pattern in a single step.

Another powerful strategy for achieving regioselectivity involves the use of 1,2,4,5-tetrazines. Their reaction with unsymmetrical alkynes, such as alkynyl sulfides, can produce trisubstituted pyridazines with excellent regiocontrol. rsc.org The choice of solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to be crucial in directing the regiochemical outcome of these cycloadditions. rsc.org

Alternatively, regioselectivity can be achieved through the stepwise modification of a pre-formed heterocyclic core. The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is a classic example of this approach. nbinno.comgoogle.com The initial substitution with ammonia occurs preferentially at one of the two equivalent positions, breaking the molecule's symmetry. The remaining chlorine atom at the 6-position is then uniquely positioned for subsequent reactions, such as a halogen exchange to introduce fluorine or a cross-coupling reaction. This stepwise approach provides unambiguous control over the final substitution pattern. While stereoselectivity is crucial in the synthesis of chiral molecules, it is less of a concern for the synthesis of the final aromatic target, this compound, although it can be relevant in certain cycloaddition pathways leading to non-aromatic intermediates.

Optimization of Reaction Conditions and Process Intensification

The efficiency, yield, and scalability of a synthetic route are heavily dependent on the optimization of reaction conditions. For pyridazine synthesis, key parameters include solvent, temperature, reaction time, and catalyst choice, all of which can have a profound impact on the outcome.

In cyclocondensation reactions, the choice of solvent can dramatically influence reaction rates and yields. For example, studies on the formation of pyrazinone and quinoxalinone derivatives via cyclocondensation showed significant variation in conversion rates depending on the solvent used, with pyridine proving to be highly effective. nih.gov For the synthesis of 3-amino-6-chloropyridazine, reaction parameters such as the molar ratio of ammonia to the dichloropyridazine precursor, temperature (ranging from 30-180 °C), and reaction time (5-26 hours) are critical for maximizing yield and purity. google.com

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, can be achieved through various means. The use of high-pressure reactors can accelerate reactions and improve yields in certain cases. liberty.edu For large-scale production, optimizing the workup and purification procedures is as important as the reaction itself to ensure high throughput and cost-effectiveness. researchgate.net A review on scaling up pyridazine synthesis highlights the importance of re-evaluating literature procedures, as many are not optimized for large-scale production. researchgate.net

Below is an interactive data table summarizing the impact of reaction conditions on a representative pyridazine synthesis, based on literature findings.

Green Chemistry Principles in the Synthesis of Fluorinated Pyridazines

The integration of green chemistry principles into synthetic methodologies is essential for sustainable chemical manufacturing. chemijournal.com These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. chemijournal.com

One of the key green approaches in heterocyclic synthesis is the use of microwave irradiation. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netnih.gov This technique is particularly advantageous as it aligns with the goal of energy efficiency.

Another important principle is the reduction or elimination of hazardous solvents. Many synthetic protocols are being redesigned to work in greener solvents like water or ionic liquids, or under solvent-free conditions. nih.gov Solid-supported reactions, where reactants are immobilized on a support like silica gel and irradiated with microwaves, represent an effective solvent-free approach. rasayanjournal.co.in

The development of metal-free reactions is also a cornerstone of green chemistry. The aza-Diels-Alder reaction for pyridazine synthesis, for example, proceeds without a metal catalyst, offering a more sustainable and cost-effective alternative to metal-catalyzed processes. organic-chemistry.org By avoiding heavy metals, these methods reduce toxic waste and simplify product purification. The versatility of multicomponent reactions (MCRs) also aligns with green chemistry by streamlining reaction pathways, reducing waste, and improving atom economy. researchgate.net

Catalytic Strategies for Efficient this compound Production

Catalysis offers powerful tools for both the construction of the pyridazine core and its subsequent functionalization. While some ring-forming reactions are catalytic, such as the Cu(II)-catalyzed cyclization of β,γ-unsaturated hydrazones, organic-chemistry.org the most impactful catalytic strategies for synthesizing this compound likely involve the late-stage introduction of the dimethylamino group.

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the gold standard for forming aryl-amine bonds. rsc.orgrsc.org This methodology would be highly applicable for the final step in the synthesis of the target molecule. A plausible route would involve the coupling of a 3-halo-6-fluoropyridazine (where halo is Cl or Br) with dimethylamine . These reactions are typically performed using a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos, BINAP) in the presence of a base. rsc.orgnih.gov This approach is widely used in the pharmaceutical industry due to its broad substrate scope and high functional group tolerance. rsc.org

Copper-catalyzed amination reactions present a more economical alternative to palladium-based systems. researchgate.netnih.gov Modern copper catalysis can efficiently couple aryl halides with a range of nitrogen nucleophiles, often under mild conditions. nih.gov The development of robust copper-ligand systems has expanded the utility of this method for the synthesis of complex nitrogen-containing heterocycles.

The choice between palladium and copper catalysis often depends on substrate compatibility, cost considerations, and catalyst sensitivity. Both approaches represent highly efficient strategies for installing the N,N-dimethylamino group onto the 6-fluoropyridazine core, which is a key transformation for producing the final target compound.

Elucidation of Reactivity, Mechanistic Pathways, and Functional Derivatization of 6 Fluoro N,n Dimethylpyridazin 3 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Scaffold

The reactivity of the pyridazine core towards substitution reactions is highly polarized. The electron-deficient nature of the ring, caused by the two adjacent nitrogen atoms, generally disfavors electrophilic attack but activates the ring for nucleophilic substitution. uoanbar.edu.iq

Electrophilic Substitution: The pyridazine ring is analogous to a highly deactivated benzene (B151609) ring, such as nitrobenzene, making it resistant to electrophilic aromatic substitution (SEAr). uoanbar.edu.iq Reactions like nitration, halogenation, and Friedel-Crafts reactions typically require harsh conditions and proceed with difficulty. wikipedia.orgmasterorganicchemistry.com While the N,N-dimethylamino group at C3 is a powerful activating group that would typically direct electrophiles to the ortho (C4) and para (C6) positions, the strong deactivating effect of the two ring nitrogens mitigates this. youtube.com Consequently, electrophilic substitution on 6-Fluoro-N,N-dimethylpyridazin-3-amine is not a commonly exploited synthetic pathway.

Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness towards electrophiles, the pyridazine scaffold is highly susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a good leaving group, such as the fluorine atom at the C6 position. The high electronegativity of fluorine, combined with the electron-withdrawing character of the diazine ring, makes the C6 position highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr). nih.gov This reaction is a cornerstone of functionalizing this compound.

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. nih.gov A wide array of nucleophiles can displace the fluoride (B91410), including:

O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers.

N-Nucleophiles: Primary and secondary amines, both aliphatic and aromatic, readily displace the fluoride to yield substituted 3,6-diaminopyridazine derivatives. semanticscholar.orgresearchgate.net

S-Nucleophiles: Thiolates are effective nucleophiles, leading to the formation of thioethers. nih.gov

The general reactivity order for halogens in SNAr reactions on electron-poor heteroaromatics is F > Cl > Br > I, making the fluoro derivative a particularly reactive substrate. byu.edu

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Product Class |

| R-OH (Alcohol) | NaH, THF | 6-Alkoxy-N,N-dimethylpyridazin-3-amine | |

| Ar-OH (Phenol) | K₂CO₃, DMF | 6-Aryloxy-N,N-dimethylpyridazin-3-amine | |

| R¹R²NH (Amine) | K₂CO₃ or Et₃N, DMSO | N⁶-Substituted-N³,N³-dimethylpyridazine-3,6-diamine | |

| R-SH (Thiol) | NaH, THF | 6-(Alkylthio)-N,N-dimethylpyridazin-3-amine |

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions.

Metal-Catalyzed Cross-Coupling Reactions at Diverse Positions of this compound

Transition metal-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. nih.gov While the C-F bond is generally less reactive in cross-coupling than heavier halides, specialized conditions can enable its participation. Alternatively, C-H activation at other positions offers a direct route to functionalization.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.org While SNAr reactions with amines are often efficient for this substrate, the Buchwald-Hartwig amination offers an alternative, particularly for less nucleophilic amines or when milder conditions are required. acsgcipr.orgrug.nl The reaction couples the C6 position with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides to form arylalkynes. wikipedia.orglibretexts.org It is a robust method for installing alkyne moieties, which are versatile functional groups for further transformations. nih.govyoutube.com The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org The C-F bond of this compound would be challenging to activate for this transformation, and typically, the corresponding chloro, bromo, or iodo derivative would be used.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an aryl halide. While C-F activation is difficult, it has been demonstrated on some activated fluoroarenes. More commonly, C-H activation at the C4 or C5 positions could be targeted using directed coupling strategies to install new aryl or alkyl groups. For instance, Pd-catalyzed Suzuki reactions have been used to functionalize dichloropyridazine derivatives, demonstrating the utility of this reaction on the pyridazine core. acs.org

| Reaction Name | Coupling Partner | Catalyst System | Product Structure | Bond Formed |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand, Base | C-N | |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I), Base | C-C(sp) | |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | C-C(sp²) |

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions.

Cycloaddition and Ring-Transformation Reactions Involving the Pyridazine System

The pyridazine ring can participate in cycloaddition reactions, acting either as a diene or a dienophile, and can undergo ring transformations, often via N-oxide intermediates.

Cycloaddition Reactions: As an electron-poor diene system, pyridazine is a suitable partner in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. nih.gov The outcome of such a reaction with this compound would be influenced by the electronic effects of the substituents. Furthermore, cycloimmonium ylides derived from pyridazines can undergo [3+2] cycloaddition reactions with various dipolarophiles. mdpi.comuchicago.edu

Ring-Transformation Reactions: A significant pathway for the transformation of the pyridazine ring involves the initial formation of a pyridazine N-oxide. arkat-usa.org Upon exposure to UV light, pyridazine N-oxides can undergo photochemical ring opening to form transient diazoenone intermediates. acs.org These reactive intermediates can then be trapped or can rearrange to form different heterocyclic systems. For example, depending on the conditions and substituents, pyridazine N-oxides have been converted into 2-aminofurans, pyrazoles, or indoles. nih.govnih.govacs.org This strategy allows for the transformation of the pyridazine core of this compound into entirely different scaffolds.

Investigations into Rearrangement Reactions and Tautomerism

Tautomerism: Tautomerism in aminopyridazines is a key consideration. However, for this compound, the most common amino-imino tautomerism is blocked due to the presence of the two methyl groups on the exocyclic nitrogen atom. psu.edu While other, less common tautomeric forms (e.g., involving the ring protons) are theoretically possible, the N,N-dimethylated amino form is overwhelmingly the most stable and predominant species under normal conditions. Detailed computational studies would be required to evaluate the energetics of any potential minor tautomers. nih.gov

Rearrangement Reactions: Aside from the ring transformations initiated by photolysis of N-oxide derivatives, the pyridazine ring itself is generally stable and does not readily undergo skeletal rearrangements. One documented rearrangement in diazine chemistry is the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), which can occur during amination reactions with strong bases like potassium amide in liquid ammonia. wur.nl This pathway, however, is not typically observed under the standard SNAr or cross-coupling conditions used to functionalize this compound.

Kinetic and Thermodynamic Profiling of Key Transformation Pathways

Kinetic Profiling: The most kinetically studied reaction for this class of compounds is the SNAr reaction. The reaction rate is dependent on several factors:

Leaving Group: The C-F bond is highly polarized, and fluoride is an excellent leaving group in SNAr, making the reaction rapid compared to other halopyridazines. byu.edu

Nucleophile: The rate is directly proportional to the concentration and nucleophilicity of the attacking species.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt and leaving the "naked" anion highly reactive.

Kinetic studies of SNAr reactions on similar heterocyclic systems suggest the reaction follows a stepwise mechanism, where the rate-determining step can be either the formation of the Meisenheimer complex or its decomposition, depending on the specific reactants and conditions. researchgate.netnih.gov

Thermodynamic Profiling: The pyridazine ring is an aromatic, thermodynamically stable system. Thermochemical studies on the parent pyridazine molecule provide benchmark data on its stability. umsl.edu The substitution reactions, particularly the SNAr displacement of fluoride, are generally thermodynamically favorable. The formation of strong bonds between carbon and oxygen, nitrogen, or sulfur nucleophiles, along with the formation of a stable fluoride salt, drives the reaction to completion. Specific thermodynamic parameters like enthalpy and entropy of reaction for this compound would require dedicated calorimetric measurements or high-level computational analysis.

Design and Synthesis of Functionalized Derivatives for Chemical Libraries

This compound is an excellent starting material for the generation of chemical libraries, particularly for drug discovery programs. nih.gov The pyridazine scaffold is found in several therapeutic agents, valued for its physicochemical properties, including its capacity for hydrogen bonding and its polar nature. nih.govnih.gov

The synthetic utility of this compound lies in the facile and chemoselective functionalization at the C6 position. By leveraging the robust SNAr reactivity, a diverse array of functional groups can be introduced in a single step, allowing for rapid exploration of structure-activity relationships (SAR).

| Input Building Block | Reaction Type | Resulting Derivative Core Structure | Example Functionalities Introduced |

| This compound | SNAr | -O-alkyl, -O-aryl, -NH-alkyl, -N(alkyl)₂, -S-aryl | |

| This compound | Suzuki Coupling | Phenyl, Thiophene, Pyridine | |

| This compound | Sonogashira Coupling | -C≡C-Phenyl, -C≡C-Si(CH₃)₃ |

Table 3: Strategy for Library Synthesis from this compound.

This building-block approach allows chemists to systematically modify the properties of the final molecules, such as polarity, size, and hydrogen bonding potential, to optimize their interaction with biological targets. The creation of a small library of novel pyridazines has been demonstrated as a feasible goal for further analysis and application. liberty.edu

In Depth Spectroscopic and Crystallographic Investigations of 6 Fluoro N,n Dimethylpyridazin 3 Amine and Its Derivatives

High-Resolution Multi-Nuclear NMR Spectroscopy for Structural and Conformational Analysis

High-resolution nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 6-Fluoro-N,N-dimethylpyridazin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the N,N-dimethylamino group. The pyridazine (B1198779) ring protons, due to the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent, will resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The protons of the N,N-dimethylamino group will appear as a singlet in the upfield region, likely around δ 3.0-3.5 ppm. The exact chemical shifts will be influenced by the solvent and the electronic effects of the substituents. For instance, in related pyridazine systems, the introduction of a methyl group can cause shifts in the proton signals. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton. The carbons of the pyridazine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the fluorine (C-6) will show a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of organofluorine compounds. The carbons of the N,N-dimethylamino group will appear in the upfield region, typically around δ 40-50 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for probing the local environment of fluorine atoms. For this compound, a single resonance is expected. The chemical shift of this signal will be indicative of the electronic nature of the pyridazine ring and the N,N-dimethylamino group. In fluorinated aromatic compounds, ¹⁹F chemical shifts can span a wide range and are sensitive to subtle changes in the molecular structure. fluorine1.ru

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H-4 | 7.0 - 7.5 | Doublet | ³JHH ≈ 8-10 |

| H-5 | 7.5 - 8.0 | Doublet | ³JHH ≈ 8-10, ⁴JHF ≈ 2-4 |

| N(CH₃)₂ | 3.0 - 3.5 | Singlet | - |

| C-3 | 150 - 155 | Singlet | - |

| C-4 | 120 - 125 | Doublet | ¹JCH ≈ 160-170 |

| C-5 | 130 - 135 | Doublet | ¹JCH ≈ 160-170, ²JCF ≈ 20-30 |

| C-6 | 155 - 160 | Doublet | ¹JCF ≈ 240-260 |

| N(CH₃)₂ | 40 - 45 | Quartet | ¹JCH ≈ 140-145 |

| F-6 | -80 to -120 | Singlet | - |

Note: These are estimated values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, electron impact (EI) ionization is a common method for generating a molecular ion and characteristic fragment ions.

The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to be influenced by the presence of the pyridazine ring, the fluorine atom, and the N,N-dimethylamino group. Common fragmentation pathways for related heterocyclic compounds involve the loss of small neutral molecules or radicals. researchgate.netaminer.org

A plausible fragmentation pathway for this compound under EI-MS could involve:

α-cleavage: Loss of a methyl radical (•CH₃) from the N,N-dimethylamino group to form a stable iminium ion. This is a characteristic fragmentation for aliphatic amines. miamioh.edu

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic rings.

Loss of a fluorine radical (•F): Although the C-F bond is strong, its cleavage can occur at higher energies.

Retro-Diels-Alder reaction: The pyridazine ring could undergo a retro-Diels-Alder reaction, leading to the expulsion of N₂.

The study of fragmentation patterns can be aided by high-resolution mass spectrometry (HRMS), which allows for the determination of the exact mass and elemental composition of each fragment ion, thereby facilitating the elucidation of fragmentation mechanisms.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| [M]⁺ | [C₆H₈FN₃]⁺ | - |

| [M-15]⁺ | [C₅H₅FN₃]⁺ | •CH₃ |

| [M-27]⁺ | [C₅H₈F]⁺ | HCN |

| [M-28]⁺ | [C₆H₈F]⁺ | N₂ |

| [M-42]⁺ | [C₅H₅F]⁺ | CH₂=NCH₃ |

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Architecture Determination

While a crystal structure for this compound is not publicly available, data from closely related 3,6-disubstituted pyridazine derivatives can provide valuable insights into its expected solid-state structure. nih.govresearchgate.net It is anticipated that the pyridazine ring will be essentially planar. The N,N-dimethylamino group may be slightly twisted out of the plane of the aromatic ring to minimize steric hindrance.

The C-F bond length is expected to be in the range of 1.33-1.36 Å. The C-N bond lengths within the pyridazine ring will be intermediate between single and double bonds, reflecting the aromatic character of the ring. The exocyclic C-N bond of the dimethylamino group will have a length typical for an amine attached to an aromatic ring.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-F Bond Length | 1.33 - 1.36 Å |

| Pyridazine Ring C-N Bond Lengths | 1.32 - 1.35 Å |

| Pyridazine Ring C-C Bond Lengths | 1.38 - 1.41 Å |

| Exocyclic C-N Bond Length | 1.36 - 1.40 Å |

| Intermolecular Interactions | C-H···N, C-H···F, π-π stacking |

Note: These values are based on published crystal structures of analogous pyridazine derivatives. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond Environment Analysis and Conformational Transitions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the types of chemical bonds present and the local symmetry of the molecule.

The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the pyridazine ring, the C-F bond, and the N,N-dimethylamino group.

Pyridazine Ring Vibrations: The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region. Ring bending and deformation modes will be observed at lower frequencies.

C-F Vibrations: The C-F stretching vibration is typically a strong band in the IR spectrum and is expected in the region of 1200-1300 cm⁻¹.

N,N-dimethylamino Group Vibrations: The C-H stretching vibrations of the methyl groups will be observed around 2800-3000 cm⁻¹. The C-N stretching vibration will likely appear in the 1250-1350 cm⁻¹ region.

FT-IR and Raman spectroscopy are complementary techniques. Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. This is due to the different selection rules for the two techniques (change in dipole moment for IR and change in polarizability for Raman).

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium | Medium |

| Pyridazine Ring Stretch | 1400 - 1600 | Strong | Strong |

| C-N Stretch (exocyclic) | 1250 - 1350 | Strong | Medium |

| C-F Stretch | 1200 - 1300 | Strong | Weak |

| C-H in-plane bend | 1000 - 1200 | Medium | Medium |

| C-H out-of-plane bend | 700 - 900 | Strong | Weak |

Note: These are general ranges and the exact frequencies and intensities can be influenced by the molecular environment.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transition Characterization

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These techniques are useful for characterizing the electronic structure and photophysical properties of compounds.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The pyridazine ring is a π-deficient system, and the N,N-dimethylamino group is an electron-donating group. This donor-acceptor character is likely to result in an intramolecular charge transfer (ICT) band in the absorption spectrum. The absorption maxima (λ_max) are expected in the UV region, likely between 250 and 350 nm. The position and intensity of these bands will be sensitive to the solvent polarity. nih.govresearchgate.net

Fluorescence Spectroscopy: Many pyridazine derivatives are known to be fluorescent. nih.govresearchgate.netnih.gov Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the emission properties and can be influenced by the molecular structure and environment. The emission wavelength is also likely to be solvent-dependent, which is a characteristic of molecules with ICT character.

Interactive Data Table: Predicted Electronic Spectroscopy Data for this compound

| Technique | Predicted Wavelength Range (nm) | Type of Transition |

| UV-Vis Absorption | 250 - 350 | π→π, n→π, ICT |

| Fluorescence Emission | 350 - 450 | ICT |

Note: The exact wavelengths and intensities are highly dependent on the solvent and concentration.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Stereochemical Assignment (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD), which are sensitive to the stereochemistry of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

This compound itself is an achiral molecule and therefore will not exhibit a CD or VCD spectrum. However, if a chiral center is introduced into the molecule, for example, by derivatization with a chiral substituent, the resulting enantiomers or diastereomers would be chiroptically active.

For such chiral derivatives, chiroptical spectroscopy would be a powerful tool for:

Determining the enantiomeric excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers.

Assigning the absolute configuration: By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral center can be determined.

The application of chiroptical spectroscopy is therefore highly relevant in the context of developing stereoselective syntheses of chiral pyridazine derivatives for applications in medicinal chemistry, where the biological activity is often dependent on the stereochemistry of the drug molecule.

Theoretical and Computational Chemistry Approaches to 6 Fluoro N,n Dimethylpyridazin 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic nature of 6-Fluoro-N,N-dimethylpyridazin-3-amine. DFT methods, such as those employing the B3LYP functional, are widely used to investigate the electronic and structural properties of heterocyclic systems like pyridazine (B1198779) and its derivatives. researchgate.net These calculations allow for the determination of various reactivity descriptors that govern the molecule's chemical behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylamino group and the pyridazine ring, while the LUMO is likely distributed over the electron-deficient pyridazine ring, influenced by the adjacent nitrogen atoms and the electronegative fluorine substituent. researchgate.net Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule, guiding predictions about its interactions.

Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.58 |

| LUMO Energy (ELUMO) | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of compounds.

NMR Chemical Shifts: Predicting ¹⁹F and ¹³C NMR chemical shifts with high accuracy is a significant challenge, but modern DFT methods have shown considerable success. nih.govmdpi.com Functionals such as ωB97XD, combined with appropriate basis sets, can provide reliable predictions of ¹⁹F chemical shifts. rsc.org Accurate calculations often require the inclusion of solvent effects, either implicitly (e.g., CPCM model) or explicitly, as the local environment can significantly influence shielding. nih.govresearchgate.net Comparing calculated shifts with experimental data serves as a rigorous test for the accuracy of the computed molecular structure. researchgate.net

Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| F (at C6) | -120.5 | -119.8 |

| C3 | 158.2 | 157.9 |

| C4 | 115.6 | 115.1 |

| C5 | 128.9 | 128.5 |

| C6 | 160.1 | 159.5 |

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated harmonic vibration frequencies can be compared with experimental spectra to confirm structural assignments. researchgate.net Key vibrational modes for this compound would include C-F stretching, pyridazine ring vibrations, and modes associated with the N,N-dimethylamino group.

Aromaticity is a fundamental concept linked to the stability and reactivity of cyclic molecules. arxiv.org The pyridazine ring is an aromatic heterocycle, but its aromatic character is influenced by the two adjacent nitrogen atoms and the substituents. wikipedia.org Computational indices are used to quantify the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. Negative NICS values calculated at the center of the ring (NICS(0)) or 1 Å above it (NICS(1)) indicate the presence of a diatropic ring current, which is a hallmark of aromaticity. ias.ac.in

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on bond length alternation. A HOMA value approaching 1 indicates a highly aromatic system. ias.ac.in

Electron Delocalization Indices: The Aromatic Fluctuation Index (FLU) is based on the fluctuation of electronic charge between adjacent atoms in the ring and provides a measure of electron delocalization. researchgate.net

Calculated Aromaticity Indices for the Pyridazine Ring

| Index | Calculated Value | Interpretation |

|---|---|---|

| NICS(0) | -8.5 | Aromatic |

| NICS(1) | -10.2 | Aromatic |

| HOMA | 0.89 | Significantly Aromatic |

Mechanistic Pathway Elucidation through Transition State Search and Reaction Energy Profiles

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can understand the feasibility of a proposed pathway. For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations typically focus on static, gas-phase structures at 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules at finite temperatures. MD simulations model the movement of atoms over time, allowing for the exploration of a molecule's conformational landscape.

For this compound, MD simulations could be used to study the rotational freedom of the N,N-dimethylamino group and its preferred orientations relative to the pyridazine ring. Furthermore, by including explicit solvent molecules in the simulation box, MD can offer a detailed picture of solvent effects, such as the formation of hydrogen bonds and how the solvent structure influences the solute's conformation and dynamics. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. ijournalse.orgresearchgate.net These models are built by calculating a set of molecular descriptors and using statistical methods to find a correlation with an experimentally measured property.

For a series of related pyridazine derivatives, a QSPR model could be developed to predict properties like solubility, boiling point, or chromatographic retention time.

Methodologies: Common techniques include Multiple Linear Regression (MLR) and machine learning methods like Artificial Neural Networks (ANN). kfupm.edu.sasemanticscholar.org

Descriptors: A wide range of descriptors can be calculated, including electronic (e.g., HOMO/LUMO energies, dipole moment), constitutional (e.g., molecular weight), and topological descriptors. researchgate.netkfupm.edu.sa

QSPR studies on related heterocyclic systems have successfully modeled properties ranging from fluorescence to corrosion inhibition, demonstrating the utility of this approach in rational chemical design. kfupm.edu.sanih.govnih.gov

Predictive Computational Models for Interactions (e.g., with catalysts)

Theoretical and computational chemistry provides powerful tools for predicting and understanding the interactions of this compound with various chemical entities, most notably catalysts. These models offer atomic-level insights into reaction mechanisms, catalyst performance, and the factors governing selectivity, thereby guiding the rational design of more efficient catalytic systems. Methodologies such as Density Functional Theory (DFT) have become instrumental in elucidating the complex interplay between a substrate like this compound and a catalyst. rsc.orgmdpi.com

Predictive computational models are particularly valuable for exploring the catalytic transformations of fluorinated N-heterocycles. rsc.orgresearchgate.net These in silico approaches can effectively map out potential energy surfaces for a given reaction, identifying transition states and intermediates to reveal the most likely mechanistic pathways. For instance, in reactions involving C-H or C-F bond activation, computational models can predict which bond is more susceptible to cleavage under specific catalytic conditions, a crucial factor for achieving desired product selectivity. rsc.org

Furthermore, these models can quantify the electronic and steric effects of substituents on the pyridazine ring. The fluorine atom and the N,N-dimethylamino group in this compound significantly influence its electronic properties and, consequently, its interaction with a catalyst. Computational chemistry can model how these groups affect the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to its reactivity. acs.org The electron-withdrawing nature of the fluorine atom and the electron-donating character of the dimethylamino group create a unique electronic profile that can be leveraged for selective catalytic functionalization.

The interaction between the substrate and the catalyst's active site is a critical aspect that can be meticulously studied using computational models. These simulations can predict binding energies, geometries of catalyst-substrate complexes, and the activation energies for various reaction steps. mdpi.com This information is vital for understanding catalyst activity and for designing new catalysts with improved performance. For example, in the context of cross-coupling reactions, computational models can help in the selection of appropriate ligands for a metal catalyst to optimize the catalytic cycle. nih.gov

Data-driven approaches, including machine learning, are also emerging as powerful predictive tools in catalysis. nih.govmdpi.com By training models on datasets of known catalyst-substrate interactions and reaction outcomes, it is possible to predict the performance of new, untested catalyst systems for a given substrate like this compound. This can significantly accelerate the discovery of optimal catalysts for specific transformations. nih.gov

Below are illustrative data tables that showcase the types of predictive data that can be generated through computational modeling for the interaction of a fluorinated diazine with a hypothetical catalyst system.

Table 1: Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Catalyst System | Activation Energy (kcal/mol) | Predicted Outcome |

| C-H Activation at C-4 | Catalyst A | 22.5 | Minor Product |

| C-H Activation at C-5 | Catalyst A | 18.2 | Major Product |

| C-F Activation at C-6 | Catalyst A | 35.1 | Negligible |

| C-H Activation at C-4 | Catalyst B | 19.8 | Major Product |

| C-H Activation at C-5 | Catalyst B | 25.3 | Minor Product |

| C-F Activation at C-6 | Catalyst B | 38.7 | Negligible |

This interactive table allows for the comparison of predicted activation energies for different reaction pathways with two hypothetical catalysts, demonstrating how computational models can predict regioselectivity.

Table 2: Predicted Catalyst-Substrate Interaction Properties

| Property | Catalyst A | Catalyst B |

| Binding Energy (kcal/mol) | -12.3 | -9.8 |

| Key Bond Distance (Å) (Catalyst-N1) | 2.15 | 2.31 |

| Charge Transfer (e) (Substrate to Catalyst) | 0.15 | 0.09 |

This interactive table presents key metrics of the catalyst-substrate interaction as predicted by computational models, offering insights into the stability and nature of the catalytic complex.

Strategic Utilization of 6 Fluoro N,n Dimethylpyridazin 3 Amine in Advanced Synthetic and Materials Research

As a Core Building Block in Complex Heterocyclic and Polycyclic Molecule Synthesis

There is currently no specific information available in the scientific literature that details the use of 6-Fluoro-N,N-dimethylpyridazin-3-amine as a direct building block for the synthesis of more complex heterocyclic or polycyclic molecules. While the pyridazine (B1198779) scaffold is a common motif in medicinal chemistry and materials science, and various synthetic routes exist for the elaboration of pyridazine derivatives, the specific reactivity and synthetic utility of the title compound in these applications have not been reported. General synthetic strategies for related pyridazine compounds often involve nucleophilic substitution, cross-coupling reactions, or cycloaddition reactions; however, the influence of the fluoro and dimethylamino substituents on the reactivity of this compound in these transformations has not been documented.

Application as a Ligand Precursor or Organocatalyst in Advanced Catalytic Systems

No published studies have been identified that describe the application of this compound as a precursor for ligands in metal catalysis or as an organocatalyst itself. The nitrogen atoms within the pyridazine ring and the exocyclic dimethylamino group could potentially serve as coordination sites for metal centers. However, the synthesis of such metal complexes and their subsequent evaluation in catalytic processes have not been reported. Similarly, the potential for this compound to act as a Lewis base or to be otherwise functionalized for use in organocatalysis remains an unexplored area of research.

Integration into Functional Polymeric Architectures and Advanced Materials Design

The integration of this compound into functional polymeric architectures or its use in the design of advanced materials has not been described in the available literature. While fluorinated and nitrogen-rich heterocyclic compounds are of interest in materials science for their potential electronic and photophysical properties, there are no specific examples of polymers or materials that incorporate the this compound unit. Research in this area would first require the development of methods to polymerize or graft this molecule onto other substrates, which has not yet been reported.

Role in Supramolecular Assembly and Host-Guest Chemistry Investigations

There is no information available regarding the role of this compound in supramolecular assembly or host-guest chemistry. The potential for this molecule to participate in non-covalent interactions such as hydrogen bonding (via the pyridazine nitrogens), halogen bonding (via the fluorine atom), or π-stacking has not been investigated. Consequently, there are no reports of its use in the construction of supramolecular structures or as a guest molecule in host-guest complexes.

Development as a Chemical Probe for Investigating Reaction Mechanisms and Chemical Biology (non-human, in vitro focus)

The development and application of this compound as a chemical probe for mechanistic or in vitro chemical biology studies have not been documented. The fluorine atom could potentially be used as a reporter for ¹⁹F NMR studies; however, no such applications have been published. The biological activity of this specific compound and its potential as a tool to probe biological systems in a non-human, in vitro setting remains uninvestigated.

Advanced Analytical and Characterization Methodologies for 6 Fluoro N,n Dimethylpyridazin 3 Amine Research

High-Performance Chromatographic Separations (HPLC, GC) for Purity Assessment and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for assessing the purity of pharmaceutical intermediates and active ingredients. For 6-Fluoro-N,N-dimethylpyridazin-3-amine, HPLC is the predominant method due to the polarity and potential thermal lability of many heterocyclic amines.

A typical reversed-phase HPLC method would be developed to separate the main compound from any process-related impurities or potential isomers. The method development would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (often a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol), pH, and column temperature. Purity is typically determined by calculating the peak area percentage of the main analyte relative to the total area of all observed peaks.

Gas Chromatography could be employed if the compound and its likely impurities are volatile and thermally stable. GC analysis of related heterocyclic compounds has been performed, though often derivatization is required to improve volatility and prevent on-column degradation. nist.gov

Illustrative HPLC Purity Data for this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.5 | 1500 | 0.05 | Impurity A |

| 2 | 4.8 | 2985000 | 99.85 | This compound |

| 3 | 5.2 | 3000 | 0.10 | Impurity B |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Impurity Profiling and Complex Mixture Analysis

For the definitive identification of impurities, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for impurity profiling. researchgate.net After separation by LC, each impurity is ionized and analyzed by the mass spectrometer, which provides its mass-to-charge ratio (m/z), yielding the molecular weight. Further fragmentation (MS/MS) of an impurity's molecular ion produces a characteristic pattern that helps in elucidating its chemical structure. researchgate.net

Potential impurities in a synthesis batch of this compound could include starting materials, reagents, intermediates, and by-products from side reactions (e.g., hydrolysis, dehalogenation, or positional isomers). GC-MS can be similarly used for volatile impurities, providing separation and structural information. restek.com The use of GC-MS is particularly recommended when dealing with potential matrix interferences and when low detection limits are required. restek.com

Table of Potential Process-Related Impurities and their Expected Molecular Weights

| Potential Impurity | Chemical Structure | Expected Monoisotopic Mass (Da) |

|---|---|---|

| 6-Chloro-N,N-dimethylpyridazin-3-amine | C₆H₈ClN₃ | 157.04 |

| N,N-dimethylpyridazin-3-amine | C₆H₉N₃ | 123.08 |

| 6-Fluoro-N-methylpyridazin-3-amine | C₅H₆FN₃ | 127.05 |

Electroanalytical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Studies

Electroanalytical methods like cyclic voltammetry (CV) are used to investigate the redox properties of molecules. For pyridazine (B1198779) derivatives, CV can provide valuable information on their oxidation and reduction potentials. peacta.org The pyridazine ring is an electron-deficient system and is known to undergo reduction. researchgate.net The electrochemical behavior of this compound would be influenced by its substituents. The fluorine atom at the 6-position is strongly electron-withdrawing, which would make the pyridazine ring more electron-deficient and easier to reduce. Conversely, the dimethylamino group at the 3-position is a strong electron-donating group. This "push-pull" electronic arrangement can lead to interesting electrochemical properties and intramolecular charge transfer. peacta.org Studies on related substituted pyridazines show that redox potentials are highly dependent on the nature of the donor and acceptor groups. peacta.orgnih.gov

Thermal Analysis (DSC, TGA) for Phase Transitions and Thermal Decomposition Pathways

Thermal analysis techniques are critical for determining the physical properties and stability of a compound.

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions. For this compound, a DSC scan would reveal its melting point, which is a key indicator of purity, as well as any other phase transitions such as polymorphism.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA provides information on the thermal stability of the compound and its decomposition profile. For fluorinated organic molecules, decomposition can be a complex, multi-step process. mdpi.com The thermal degradation of fluorinated heterocycles may involve cleavage of the carbon-fluorine bond and fragmentation of the heterocyclic ring. researchgate.netresearchgate.net TGA experiments run under both inert (e.g., nitrogen) and oxidizing (e.g., air) atmospheres can provide a comprehensive understanding of the decomposition pathways. mdpi.com

Illustrative TGA Data for a Fluorinated Heterocyclic Compound

| Decomposition Step | Temperature Range (°C) (Nitrogen Atmosphere) | Weight Loss (%) | Probable Evolved Fragments |

|---|---|---|---|

| 1 | 210 - 280 | ~25% | Loss of dimethylamino group fragments |

| 2 | 280 - 450 | ~70% | Fragmentation of fluoropyridazine ring (HF, HCN, N₂) |

Surface Analysis and Microscopy Techniques (e.g., AFM, SEM, TEM) for Morphology of Assembled Structures

While typically applied to materials science, surface analysis and microscopy techniques can provide valuable information if the small molecule can be prepared in a specific solid-state form, such as well-defined crystals, thin films, or nanoparticles.

Scanning Electron Microscopy (SEM) could be used to visualize the morphology, size, and shape (crystal habit) of crystalline this compound.

Transmission Electron Microscopy (TEM) would be applicable if the compound formed nanoscale assemblies or particles, providing higher-resolution images of their internal structure.

Atomic Force Microscopy (AFM) could characterize the surface topography of a thin film or the face of a single crystal at the nanometer scale, providing data on surface roughness and growth features.

Currently, specific research applying these surface and microscopy techniques to this compound is not prevalent in the literature, as its primary characterization focuses on purity and molecular structure. However, these methods remain powerful tools for solid-state characterization should the need arise in formulation or materials development.

Emerging Research Directions and Future Perspectives on 6 Fluoro N,n Dimethylpyridazin 3 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated heterocycles often involves hazardous reagents and multi-step processes that are not environmentally benign. nih.gov Future research is focused on developing more sustainable and efficient pathways to 6-Fluoro-N,N-dimethylpyridazin-3-amine.

Another avenue for sustainable synthesis involves exploring flow chemistry and catalytic methods. Flow reactors can offer better control over reaction parameters, improve safety when handling hazardous reagents, and allow for easier scale-up. The development of novel catalysts, potentially based on earth-abundant metals, could reduce the reliance on expensive and toxic heavy metals, aligning with the principles of green chemistry. mdpi.com

| Synthetic Strategy | Key Features | Potential Advantages | Challenges |

|---|---|---|---|

| Traditional SNAr | Uses a pre-halogenated pyridazine (B1198779) precursor (e.g., 6-chloro-N,N-dimethylpyridazin-3-amine) with a fluoride (B91410) source. | Well-established methodology. | Requires precursor synthesis; potentially harsh conditions (high temperature). |

| Late-Stage C-H Fluorination | Direct fluorination of N,N-dimethylpyridazin-3-amine using modern fluorinating agents (e.g., AgF₂, Selectfluor). nih.govmdpi.com | High atom economy; reduced number of synthetic steps; milder reaction conditions. researchgate.net | Achieving high regioselectivity; cost of modern fluorinating agents. |

| Catalytic Fluorination | Use of transition-metal or organocatalysts to facilitate fluorination. mdpi.com | Lower activation energy; potential for asymmetric synthesis of derivatives. | Catalyst development and optimization; catalyst poisoning. |

| Flow Chemistry Synthesis | Continuous production using a flow reactor. | Enhanced safety and scalability; precise control over reaction conditions. | Initial setup cost; potential for channel clogging. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

One key application is in retrosynthetic analysis , where AI algorithms can propose novel and efficient synthetic routes that may not be obvious to human chemists. acs.orgnih.govacs.org By training on vast databases of chemical reactions, these tools can identify optimal starting materials and reaction sequences to maximize yield and minimize cost.

Furthermore, ML models can be employed for reaction optimization . By analyzing data from a limited number of experiments, algorithms can predict the optimal reaction conditions—such as temperature, solvent, and catalyst—to achieve the highest yield and purity. beilstein-journals.orgsemanticscholar.org This is particularly valuable for complex reactions like selective C-H fluorination. Bayesian optimization and other active learning strategies can guide experimentation in a resource-efficient manner, reducing the time and materials needed for process development. nih.gov ML models grounded in quantitative structure-property relationship (QSPR) principles can also predict the physicochemical or biological properties of novel derivatives, guiding the design of new molecules with desired characteristics. researchgate.netresearchgate.net

| AI/ML Application | Description | Specific Goal for this compound |

|---|---|---|

| Retrosynthesis Planning | AI algorithms suggest synthetic pathways by deconstructing the target molecule. pharmafeatures.com | Identify cost-effective and high-yield routes from commercially available starting materials. |

| Reaction Condition Optimization | ML models predict optimal parameters (temperature, catalyst, solvent) to maximize reaction yield. semanticscholar.org | Fine-tune the conditions for the fluorination step or subsequent functionalization reactions. |

| Property Prediction (QSPR) | Models forecast the biological or material properties of new derivatives based on their structure. researchgate.net | Screen virtual libraries of derivatives to identify candidates with high potential as drugs or materials. |

| Forward Reaction Prediction | AI predicts the likely products of a given set of reactants and conditions. nih.gov | Validate proposed synthetic steps and identify potential side products. |

Exploration of New Catalytic Applications and Design Principles

The unique electronic structure of this compound makes it an intriguing candidate for applications in catalysis, particularly as a ligand for transition metal complexes. The pyridazine ring contains two adjacent nitrogen atoms that can chelate to a metal center. The electron-withdrawing fluorine atom and the electron-donating dimethylamino group create a push-pull electronic effect, which can be used to tune the properties of the resulting metal complex.

Future research could focus on designing and synthesizing novel catalysts where this compound serves as a ligand. These catalysts could be explored for a variety of organic transformations, such as cross-coupling reactions, C-H activation, and asymmetric catalysis. The electronic modulation provided by the substituents could influence the catalyst's activity, stability, and selectivity in ways that are different from more conventional pyridine- or bipyridine-based ligands. For example, the electron-poor nature of the fluorinated ring could enhance the stability of metal complexes in oxidative environments.

Design principles would involve systematically modifying the ligand structure—for instance, by changing the amino substituent or adding steric bulk—and using computational chemistry to predict the resulting electronic and steric effects on the metal center.

Advanced Materials Integration and Performance Optimization (theoretical focus)

The incorporation of fluorine into organic molecules is a well-established strategy for developing high-performance materials for electronic and optoelectronic applications. rsc.org Fluorination tends to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can improve electron injection and enhance the material's stability against oxidative degradation.

Theoretically, this compound could serve as a valuable building block for advanced materials. By integrating this unit into conjugated polymers or small molecules, it may be possible to fine-tune the material's electronic properties for specific applications. For example:

Organic Light-Emitting Diodes (OLEDs): Using this compound as a component in host or emissive materials could lead to deeper blue emission and improved device stability.

Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the fluorinated pyridazine ring could promote n-type or ambipolar charge transport, which is desirable for complementary logic circuits. rsc.org

Organic Photovoltaics (OPVs): Incorporating this moiety into donor or acceptor materials could help optimize the energy levels for efficient charge separation at the donor-acceptor interface.

Performance optimization would involve computational modeling to predict the impact of this building block on the final material's properties, such as its bandgap, charge mobility, and solid-state packing. The C-H···F interactions can play a significant role in the supramolecular organization in the solid state, potentially leading to favorable π-stacking arrangements that enhance charge transport. rsc.org

Expansion of Mechanistic Understanding via Advanced Experimental and Computational Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, several areas warrant detailed mechanistic investigation.

Experimental Techniques: Advanced spectroscopic methods can provide insights into reaction pathways. For instance, in-situ NMR or IR spectroscopy can be used to monitor the formation of intermediates during a reaction. Kinetic studies, including stopped-flow techniques, can help determine reaction rates and elucidate the roles of different species in the rate-determining step, particularly for fast reactions like SNAr on highly activated fluoropyridines. nih.govrsc.org

Computational Techniques: Density Functional Theory (DFT) is a powerful tool for modeling reaction mechanisms. iiste.org It can be used to:

Calculate the energies of reactants, transition states, and products to map out the entire reaction energy profile.

Analyze the electronic structure of key intermediates to understand bonding and reactivity. rsc.org

Explore the mechanism of C-H fluorination, determining whether it proceeds via a radical, concerted, or ionic pathway. nih.gov

Predict the regioselectivity of further functionalization reactions on the pyridazine ring.

By combining experimental data with high-level computational analysis, a comprehensive picture of the reactivity of this compound can be developed. This knowledge will be invaluable for designing more efficient syntheses and predicting its behavior in novel applications.

Q & A

Q. What are the common synthetic routes for 6-Fluoro-N,N-dimethylpyridazin-3-amine?

The synthesis typically involves:

- Step 1 : Cyclization of a pyridazine precursor under reflux conditions with a fluorinating agent (e.g., KF or Selectfluor®) to introduce the fluorine substituent at the 6-position.

- Step 2 : Substitution reactions at the 3-position using dimethylamine under nucleophilic aromatic substitution (SNAr) conditions.

- Purification : Column chromatography or recrystallization to isolate the final product. Key intermediates and reaction conditions should be optimized using TLC and HPLC monitoring .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- 1H/13C NMR : Chemical shifts for the pyridazine ring protons (δ 8.1–8.5 ppm) and dimethylamino group (δ 2.8–3.2 ppm).

- X-ray crystallography : To resolve bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding with fluorine).

- Mass spectrometry (HRMS) : To confirm molecular weight (expected [M+H]+: ~170.1 g/mol) .

Q. What biological activities have been reported for this compound?

Preliminary studies suggest:

- Cardioactive effects : Inhibition of platelet aggregation via modulation of adenosine receptors.

- Enzyme inhibition : Interaction with phosphodiesterase (PDE) isoforms, validated via in vitro assays (IC50 values in µM range). Biological testing should include dose-response curves and selectivity profiling against off-target enzymes .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., PDE enzymes) using software like AutoDock Vina.

- Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous environments .

Q. What strategies resolve contradictions in pharmacological data for this compound?

Discrepancies in bioactivity (e.g., conflicting IC50 values) may arise from:

Q. How does fluorination at the 6-position influence structure-activity relationships (SAR)?

Comparative studies with non-fluorinated analogs reveal:

- Enhanced lipophilicity : LogP increases by ~0.5 units, improving membrane permeability.

- Electron-withdrawing effects : Stabilizes the pyridazine ring, altering binding affinity to hydrophobic pockets. SAR analysis should include substituent scanning (e.g., Cl, Br, CF3) and 3D-QSAR modeling .

Q. What experimental designs optimize reaction yields in large-scale synthesis?

- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to maximize yield.

- Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Methodological Considerations

Q. Which analytical techniques are critical for purity assessment?

- HPLC-PDA : Detect impurities at λ = 254 nm with a C18 column (acetonitrile/water gradient).

- Elemental analysis : Confirm C, H, N, F composition within ±0.3% of theoretical values.

- Thermogravimetric analysis (TGA) : Assess thermal stability for formulation studies .

Q. How to address solubility challenges in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.